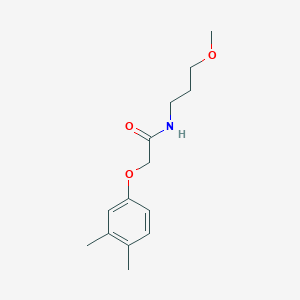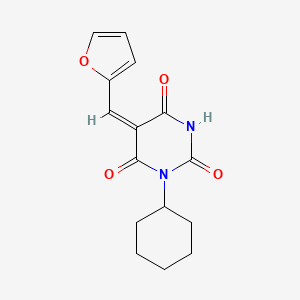
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA is a member of the acetamide family of compounds, which are known for their diverse pharmacological activities.
作用机制
The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has also been shown to reduce oxidative stress and promote the survival of neurons.
实验室实验的优点和局限性
One of the main advantages of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is its broad range of potential therapeutic applications. It has been shown to have activity against a variety of diseases, making it a promising candidate for further research. However, one limitation of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is its relatively low solubility, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide. One area of focus is the development of more efficient synthesis methods for 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide and to identify its potential therapeutic targets. Finally, more research is needed to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide in human clinical trials.
合成方法
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide can be synthesized through a simple three-step process. The first step involves the reaction of 3,4-dimethylphenol with propylene oxide to form 3,4-dimethylphenoxypropanol. The second step involves the reaction of 3,4-dimethylphenoxypropanol with acetic anhydride to form 2-(3,4-dimethylphenoxy)propyl acetate. Finally, the third step involves the reaction of 2-(3,4-dimethylphenoxy)propyl acetate with N-(3-methoxypropyl)acetamide to form 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-5-6-13(9-12(11)2)18-10-14(16)15-7-4-8-17-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYJRMSYIUUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [hydroxy(diphenyl)methyl]phenylphosphinate](/img/structure/B5196987.png)
![1-benzyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197001.png)

![N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5197029.png)
![N-[4-(benzyloxy)phenyl]-8-quinolinesulfonamide](/img/structure/B5197030.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5197036.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B5197043.png)
![N-[2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5197047.png)
![N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5197072.png)

![N-[2-(4-propylphenoxy)ethyl]-1-naphthamide](/img/structure/B5197083.png)
![4-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5197085.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5197090.png)